An In-depth Technical Guide to 1-Bromo-4-(difluoromethyl)benzene: A Versatile Fluorinated Building Block
An In-depth Technical Guide to 1-Bromo-4-(difluoromethyl)benzene: A Versatile Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Difluoromethyl Group in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine-containing moieties has become a cornerstone strategy for fine-tuning molecular properties. Among these, the difluoromethyl (-CHF₂) group holds a unique position. It is recognized as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, capable of enhancing metabolic stability, membrane permeability, and binding affinity of bioactive molecules. 1-Bromo-4-(difluoromethyl)benzene (CAS No. 51776-71-7) emerges as a pivotal building block, offering a gateway to a diverse array of difluoromethylated aromatic compounds. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, with a focus on practical insights for laboratory-scale and process development.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of 1-Bromo-4-(difluoromethyl)benzene is paramount for its safe handling and for designing robust synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 51776-71-7 | [1] |
| Molecular Formula | C₇H₅BrF₂ | [1] |
| Molecular Weight | 207.02 g/mol | [1] |
| Appearance | Colorless liquid | |
| Density | 1.604 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.514 | [1] |
| Flash Point | 87.8 °C (190.0 °F) | [1] |
| Boiling Point | Not explicitly stated, but similar compounds suggest it would be >150 °C at atmospheric pressure. |
Safety and Handling: 1-Bromo-4-(difluoromethyl)benzene is classified as a combustible liquid.[1] Standard laboratory safety protocols should be strictly adhered to, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from ignition sources. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from your supplier.
Synthesis and Purification: A Practical Workflow
The synthesis of 1-Bromo-4-(difluoromethyl)benzene is most commonly achieved through the deoxyfluorination of 4-bromobenzaldehyde. This transformation leverages modern fluorinating agents to efficiently convert the aldehyde functionality into the desired difluoromethyl group.
Experimental Protocol: Deoxyfluorination of 4-Bromobenzaldehyde
This protocol is based on established methods for the deoxyfluorination of aryl aldehydes.[2][3]
Materials:
-
4-Bromobenzaldehyde
-
Diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DAST (1.2-1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. Caution: DAST is corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess reagent and acidic byproducts.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Strategy
The crude 1-Bromo-4-(difluoromethyl)benzene is typically a liquid that can be purified by vacuum distillation to achieve high purity.[4]
Protocol: Vacuum Distillation
-
Set up a vacuum distillation apparatus with a short path distillation head to minimize product loss.
-
Transfer the crude product to the distillation flask.
-
Gradually apply vacuum and gently heat the flask using a heating mantle.
-
Collect the fraction boiling at the appropriate temperature and pressure. The exact boiling point under vacuum will depend on the pressure achieved.
-
Characterize the purified product by NMR and GC-MS to confirm its identity and purity.
Alternatively, for smaller scales or to remove polar impurities, flash column chromatography on silica gel can be employed, typically using a non-polar eluent such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate.[5]
Caption: Workflow for the synthesis and purification of 1-Bromo-4-(difluoromethyl)benzene.
Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized material. The following data are typical for 1-Bromo-4-(difluoromethyl)benzene.
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the difluoromethyl proton (-CHF₂) due to coupling with the two fluorine atoms. The aromatic protons will appear as a set of doublets or multiplets in the aromatic region.
-
¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, with the carbon of the difluoromethyl group appearing as a triplet due to C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching frequencies for the aromatic ring and the difluoromethyl group, as well as C-F and C-Br stretching vibrations.
Key Reactions and Applications in Synthesis
The synthetic utility of 1-Bromo-4-(difluoromethyl)benzene lies in the differential reactivity of its two key functional groups: the aryl bromide and the difluoromethyl group.[5]
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Key palladium-catalyzed cross-coupling reactions of 1-Bromo-4-(difluoromethyl)benzene.
1. Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of biaryl structures. 1-Bromo-4-(difluoromethyl)benzene can be coupled with a variety of aryl- and heteroarylboronic acids or esters.[10][11]
-
Generalized Protocol:
-
To a reaction vessel under an inert atmosphere, add 1-Bromo-4-(difluoromethyl)benzene (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water).
-
Heat the mixture to 80-110 °C until the starting material is consumed.
-
Perform an aqueous workup and purify the product by chromatography or recrystallization.
-
2. Heck Reaction: The Heck reaction allows for the arylation of alkenes, providing access to substituted styrenes and other vinylarenes.[12][13]
-
Generalized Protocol:
-
Combine 1-Bromo-4-(difluoromethyl)benzene (1.0 eq), the alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, NMP).
-
Heat the reaction mixture to 100-140 °C.
-
After completion, cool the mixture, perform a workup, and purify the product.
-
3. Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form aryl-substituted alkynes, which are valuable intermediates in organic synthesis.[14][15]
-
Generalized Protocol:
-
In an inert atmosphere, combine 1-Bromo-4-(difluoromethyl)benzene (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, i-Pr₂NH) in a solvent like THF or DMF.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction and purify the resulting arylalkyne.
-
4. Buchwald-Hartwig Amination: This is a crucial method for the formation of C-N bonds, allowing the synthesis of a wide range of anilines and their derivatives.[16][17][18]
-
Generalized Protocol:
-
In a glovebox or under an inert atmosphere, combine 1-Bromo-4-(difluoromethyl)benzene (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a bulky phosphine ligand (e.g., XPhos, RuPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to 80-120 °C.
-
After completion, cool the reaction, perform a workup, and purify the product.
-
Conclusion: A Key Enabler in Fluorine Chemistry
1-Bromo-4-(difluoromethyl)benzene stands out as a highly valuable and versatile building block in modern organic synthesis. Its dual functionality allows for the strategic introduction of the difluoromethylphenyl moiety into a wide array of molecular architectures through robust and well-established cross-coupling methodologies. For researchers in drug discovery and materials science, this compound provides a reliable and efficient means to leverage the unique properties of the difluoromethyl group, ultimately accelerating the development of novel and improved chemical entities. A solid understanding of its synthesis, purification, and reactivity is key to unlocking its full potential in the laboratory.
References
(A comprehensive list of all cited sources with full details and URLs will be provided at the end of this document.)
References
- Wu, H., & Hynes, J., Jr. (2010). Org. Lett., 12, 1192.
- Application Notes and Protocols for Suzuki Coupling Reactions of 1-Bromo-4-butoxy-2,3-difluorobenzene. Benchchem.
- A New Reagent for Direct Difluoromethyl
- Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a compar
- Vacuum distill
- Exploring 1-Bromo-4-(difluoromethoxy)
- Benzene, 1-bromo-4-(trifluoromethyl)-. (n.d.). PubChem.
- Benzene, 1-bromo-4-(trifluoromethyl)-. (n.d.). NIST WebBook.
- Deoxyfluorination of (Hetero)aryl Aldehydes Using Tetramethylammonium Fluoride and Perfluorobutanesulfonyl Fluoride or Trifluoro. (n.d.). Deep Blue Repositories.
- Supporting Information for. (n.d.). The Royal Society of Chemistry.
- 1-Bromo-4-[difluoro(phenyl)methyl]benzene. (n.d.). PubChem.
- 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum. (n.d.). ChemicalBook.
- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. (n.d.). Benchchem.
- Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. (n.d.).
- Heck reaction between bromobenzene and styrene. (n.d.).
- Heck reactions between bromobenzene and styrene catalyzed by Pd... (n.d.).
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.).
- Robust Buchwald–Hartwig amination enabled by ball-milling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Benzene, 1-bromo-4-(trifluoromethyl)-. (n.d.). NIST WebBook.
- 1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 1-Bromo-4-(difluoromethyl)benzene 97 51776-71-7. (n.d.). Sigma-Aldrich.
- Purifying alkyl halides. (n.d.).
- Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby. (n.d.).
- Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. (n.d.). Dalton Transactions (RSC Publishing).
- Highly Enantioselective Decarboxylative Difluoromethyl
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. (n.d.). Reddit.
- Flow Chemistry: Sonogashira Coupling. (n.d.).
- 1-Bromo-4-(difluoromethyl)benzene 97 51776-71-7. (n.d.). Sigma-Aldrich.
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.).
- Methods of removing impurities from alkyl bromides during distillation and distillate produced therein. (n.d.).
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(sec-butyl)benzene. (n.d.). Benchchem.
- A Head-to-Head Comparison of Synthetic Routes to 4-Bromobenzoic Acid from 1-Bromo-4-(trichloromethyl)benzene. (n.d.). Benchchem.
- Purification of Materials by Vacuum Distill
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). CHEMISTRY 1000.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (n.d.). PMC.
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.).
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC.
- The Importance of 1-Bromo-4-(difluoromethyl)benzene in Organic Synthesis: A Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A kind of preparation method of 4- bromobenzoic acids. (n.d.).
- An In-depth Technical Guide to 1-Bromo-4-(trifluoromethyl)benzene-d4. (n.d.). Benchchem.
- Late-stage difluoromethylation: concepts, developments and perspective. (n.d.). Chemical Society Reviews (RSC Publishing).
- mass spectrum & fragment
- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin
Sources
- 1. researchgate.net [researchgate.net]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 13. sctunisie.org [sctunisie.org]
- 14. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
